An In-Depth Technical Guide to Oxociprofloxacin (CAS Number: 103237-52-1)
An In-Depth Technical Guide to Oxociprofloxacin (CAS Number: 103237-52-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Oxociprofloxacin, a significant metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin. Intended for a scientific audience, this document delves into the core physicochemical properties, synthesis, mechanism of action, antimicrobial spectrum, and analytical methodologies pertinent to this compound. The information presented herein is curated to support research and development efforts in pharmacology, medicinal chemistry, and drug metabolism.
Introduction and Overview
Oxociprofloxacin, with the Chemical Abstracts Service (CAS) number 103237-52-1, is a major human metabolite of ciprofloxacin.[1][2] As a member of the fluoroquinolone class, it shares the characteristic bicyclic core structure.[3] Its formation occurs in the liver through the modification of the piperazinyl group of the parent compound.[4] While possessing a broader antibacterial activity than some other metabolites, its potency is generally less than that of ciprofloxacin.[1] Understanding the properties of Oxociprofloxacin is crucial for a complete comprehension of the pharmacokinetics, efficacy, and potential for drug-drug interactions of ciprofloxacin. Moreover, its study offers insights into the structure-activity relationships of fluoroquinolones and can inform the design of new antibacterial agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Oxociprofloxacin is fundamental for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| CAS Number | 103237-52-1 | [3][5] |
| Molecular Formula | C₁₇H₁₆FN₃O₄ | [3] |
| Molecular Weight | 345.33 g/mol | [5] |
| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | [3] |
| Synonyms | 4-Oxociprofloxacin, 3'-Oxociprofloxacin, Bay-q 3542 | [3] |
| Appearance | Brownish-Beige Solid | [6] |
| Melting Point | >320°C | [6] |
| Solubility | Soluble in Acetic Acid | [6] |
| Storage | Long-term storage at -20°C is recommended. | [6] |
Synthesis and Characterization
The formation of Oxociprofloxacin from ciprofloxacin is a metabolic process. In vitro, this transformation can be mimicked using oxidative agents. For research purposes, Oxociprofloxacin is often obtained as a reference standard from commercial suppliers.[5][11]
Characterization of Oxociprofloxacin would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Specific chemical shifts and coupling constants for the protons and carbons in the molecule would provide definitive structural elucidation.[12][13][14][15]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[10][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of Oxociprofloxacin and for its quantification in various matrices.[11]
Mechanism of Action
As a fluoroquinolone, the primary mechanism of action of Oxociprofloxacin is the inhibition of bacterial DNA synthesis through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[17][18]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication.
By inhibiting these enzymes, Oxociprofloxacin and other fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death. The specific inhibitory activity of Oxociprofloxacin against these enzymes determines its antimicrobial potency.
Figure 1: Simplified diagram illustrating the mechanism of action of Oxociprofloxacin through the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.
Experimental Protocol: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This protocol is a generalized method for assessing the inhibition of DNA gyrase activity, which can be adapted for Oxociprofloxacin.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP solution
-
Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and bovine serum albumin)
-
Oxociprofloxacin stock solution (in a suitable solvent like DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA, and ATP.
-
Inhibitor Addition: Add varying concentrations of Oxociprofloxacin to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for DNA supercoiling.[19]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K) and loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the amount of supercoiled DNA in each lane. The concentration of Oxociprofloxacin that inhibits 50% of the DNA gyrase activity is determined as the IC₅₀ value.[2][20][21]
Experimental Protocol: Topoisomerase IV Inhibition Assay (Decatenation Assay)
This protocol outlines a general method to measure the inhibition of topoisomerase IV decatenation activity.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA), a network of catenated DNA minicircles
-
ATP solution
-
Topoisomerase IV assay buffer
-
Oxociprofloxacin stock solution
-
Agarose gel electrophoresis system
-
DNA staining agent
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the topoisomerase IV assay buffer, kDNA, and ATP.
-
Inhibitor Addition: Add a range of concentrations of Oxociprofloxacin to the reaction tubes.
-
Enzyme Addition: Start the reaction by adding purified topoisomerase IV.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation of kDNA into individual minicircles.
-
Reaction Termination: Stop the reaction with a suitable stop solution.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel. The decatenated minicircles will migrate into the gel, while the catenated kDNA network remains in the well.
-
Visualization: Stain the gel and visualize the decatenated DNA bands.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of Oxociprofloxacin that inhibits 50% of the decatenation activity.[22]
Antimicrobial Spectrum and Potency
Oxociprofloxacin exhibits broad-spectrum antibacterial activity, though it is generally less potent than its parent compound, ciprofloxacin.[1] Its activity is comparable to that of norfloxacin against certain organisms.[4] The minimal inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency against a specific microorganism.
While extensive MIC data for Oxociprofloxacin is not as widely published as for ciprofloxacin, available information suggests it retains some activity against both Gram-positive and Gram-negative bacteria.[22]
Representative MIC Values for Ciprofloxacin (for comparison):
| Bacterial Species | Ciprofloxacin MIC Range (µg/mL) | Source(s) |
| Escherichia coli | ≤1 | [23] |
| Staphylococcus aureus | ≤1 | [23] |
| Pseudomonas aeruginosa | ≤1 | [23] |
It is important for researchers to determine the specific MIC values of Oxociprofloxacin against their strains of interest using standardized methods such as broth microdilution or agar dilution.[24][25][26][27][28]
Pharmacokinetics and Clinical Relevance
As a primary metabolite, the pharmacokinetics of Oxociprofloxacin are intrinsically linked to those of ciprofloxacin.[29][30] Following administration of ciprofloxacin, Oxociprofloxacin is formed in the liver and subsequently excreted.[4] Studies have shown that the metabolic ratio of Oxociprofloxacin to ciprofloxacin can vary among individuals, with factors such as sex potentially influencing its formation.[1]
The clinical significance of Oxociprofloxacin lies in several areas:
-
Contribution to Antimicrobial Effect: Although less potent than ciprofloxacin, its presence in the body may contribute to the overall antibacterial effect, particularly in compartments where it may accumulate.
-
Biomarker of Ciprofloxacin Metabolism: The concentration of Oxociprofloxacin in biological fluids can serve as a biomarker to study the metabolic pathways of ciprofloxacin and to investigate potential drug-drug interactions involving these pathways.[1]
-
Potential for Off-Target Effects: Understanding the safety profile of Oxociprofloxacin is important, as metabolites can sometimes contribute to the adverse effects of the parent drug.
Safety and Toxicology
The safety profile of Oxociprofloxacin is not as extensively characterized as that of ciprofloxacin. However, as a metabolite, its potential for toxicity is a relevant consideration. In vitro cytotoxicity studies are essential to assess its effects on various cell lines. While some studies have explored the cytotoxic effects of ciprofloxacin and its derivatives against cancer cell lines,[31] data on the effects of Oxociprofloxacin on normal, non-cancerous cell lines is less available but crucial for a comprehensive safety assessment. The general side effects of fluoroquinolones are well-documented and can be severe, though the specific contribution of metabolites like Oxociprofloxacin to these effects requires further investigation.[32][33]
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the detection and quantification of Oxociprofloxacin in various matrices, including biological fluids and pharmaceutical preparations.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, is the most common method for the analysis of ciprofloxacin and its metabolites.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of Oxociprofloxacin, particularly in complex biological samples. This technique is also invaluable for structural confirmation through the analysis of fragmentation patterns.[10][16]
Conclusion
Oxociprofloxacin, as a major metabolite of ciprofloxacin, plays a significant role in the overall pharmacology of its parent drug. While it exhibits a reduced but still broad spectrum of antibacterial activity, its primary importance in a research and development context may lie in its utility as a biomarker for ciprofloxacin metabolism and for understanding the structure-activity relationships within the fluoroquinolone class. This guide has provided a comprehensive overview of its key properties and the methodologies required for its study, aiming to equip researchers with the foundational knowledge necessary for further investigation into this important compound.
References
-
PubChem. Oxociprofloxacin. [Link]
-
ResearchGate. Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. [Link]
-
National Institutes of Health. Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. [Link]
-
PubMed. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. [Link]
-
Pharmaffiliates. Oxociprofloxacin | CAS No : 103237-52-1. [Link]
-
PubChem. Ciprofloxacin. [Link]
-
National Institutes of Health. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. [Link]
-
Virginia Commonwealth University. Ciprofloxacin Synthesis. [Link]
-
YouTube. Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. [Link]
-
National Institutes of Health. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid. [Link]
-
Semantic Scholar. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patient. [Link]
-
National Institutes of Health. Influence of subject age on the inhibition of oxidative metabolism by ciprofloxacin. [Link]
-
PubMed. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens. [Link]
-
MDPI. DNA Gyrase as a Target for Quinolones. [Link]
-
ResearchGate. IC 50 (A-B) and % inhibition (C) of E. coli DNA gyrase and topoisomerase IV. n.d.: not determined. [Link]
-
PubMed. Ciprofloxacin and oxociprofloxacin pharmacokinetics in patients on haemodialysis. [Link]
-
Informatics Journals. Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. [Link]
-
ResearchGate. Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50... [Link]
-
MDPI. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? [Link]
-
Der Pharma Chemica. ciprofloxacin-a-two-step-process.pdf. [Link]
-
Chemical Review and Letters. Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. [Link]
-
ResearchGate. (PDF) Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. [Link]
-
PubMed. 1H, 13C and 15N NMR spectra of ciprofloxacin. [Link]
-
MDPI. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. [Link]
-
ResearchGate. Literature MIC values for tested antibiotics | Download Table. [Link]
-
ResearchGate. Antimicrobial activity and the Minimal Inhibitory Concentration (MIC)? [Link]
-
National Institutes of Health. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis. [Link]
-
ResearchGate. 1H,13C and15N NMR spectra of ciprofloxacin | Request PDF. [Link]
-
MDPI. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
ResearchGate. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]
-
Frontiers. Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. [Link]
-
ResearchGate. Compare ciprofloxacin's minimum inhibitory concentrations (μg/mL) when... [Link]
-
ResearchGate. Comparison of resistance development under 0.5X MIC ciprofloxacin and... [Link]
-
Semantic Scholar. 1H, 13C and 15N NMR spectra of ciprofloxacin. [Link]
-
PubMed. Safety of oral ciprofloxacin. An update based on clinical trial results. [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Oxociprofloxacin | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 9. youtube.com [youtube.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. 1H, 13C and 15N NMR spectra of ciprofloxacin | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. informaticsjournals.co.in [informaticsjournals.co.in]
- 24. researchgate.net [researchgate.net]
- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Ciprofloxacin and oxociprofloxacin pharmacokinetics in patients on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. selleckchem.com [selleckchem.com]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. Safety of oral ciprofloxacin. An update based on clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
